molecular formula C13H26N2 B12276020 N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine

N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine

Cat. No.: B12276020
M. Wt: 210.36 g/mol
InChI Key: LEEFKJRJKNAPOA-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine is a bicyclic amine derivative featuring a norbornane (bicyclo[2.2.1]heptane) scaffold substituted with a 2-(diethylamino)ethyl group at the 2-position. The bicycloheptane core confers steric rigidity, which can enhance binding specificity to biological targets such as NMDA or chemokine receptors . Its synthesis typically involves alkylation or nucleophilic substitution reactions between bicyclo[2.2.1]heptan-2-amine and diethylaminoethyl halides, as exemplified in related protocols .

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C13H26N2/c1-3-15(4-2)8-7-14-13-10-11-5-6-12(13)9-11/h11-14H,3-10H2,1-2H3

InChI Key

LEEFKJRJKNAPOA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1CC2CCC1C2

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine typically involves the reaction of bicyclo[2.2.1]heptan-2-one with diethylamine in the presence of a reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as NMDA receptors. As an NMDA receptor antagonist, it binds to the phencyclidine (PCP) binding site, inhibiting the receptor’s activity. This inhibition can modulate synaptic transmission and reduce excitotoxicity, which is beneficial in neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine can be contextualized by comparing it to structurally analogous compounds. Key comparisons are summarized below:

Structural Analogs with Modified Aminoalkyl Chains

Compound Name Substituent Biological Target Key Findings Reference
N-[2-(Piperidin-1-yl)ethyl]bicycloheptan-2-amine (5a) 2-(Piperidin-1-yl)ethyl NMDA Receptor Higher NMDA receptor affinity (IC50 ~1 µM) and neuroprotection in rodent models .
N-[2-(Morpholino)ethyl]bicycloheptan-2-amine (5c) 2-(Morpholino)ethyl NMDA Receptor Moderate receptor affinity; reduced cytotoxicity in MDCK cells .
N-[2-(Pyrrolidin-1-yl)ethyl]bicycloheptan-2-amine (5e) 2-(Pyrrolidin-1-yl)ethyl NMDA Receptor Lower potency than 5a; higher solubility due to polar pyrrolidine group .
Target Compound 2-(Diethylamino)ethyl N/A (Theoretical) Predicted enhanced lipophilicity vs. 5a/5c/5e; unconfirmed receptor activity.

Analogs with Varied Bicyclic Scaffolds

  • Compound 1b (CXCR2 antagonist) : Features a larger polycyclic scaffold (IC50 >100 µM for CXCR2), demonstrating that enlarging the bicycloheptane core reduces receptor binding .
  • Compound 2h (CXCR2 antagonist) : Derived from bicycloheptan-2-amine with a squaramide group; exhibits selective CXCR2 antagonism (IC50 = 5.5 µM) .
  • Target Compound : The absence of a squaramide or diaryl group likely shifts its activity away from chemokine receptors (e.g., CXCR2) toward NMDA or other CNS targets .

Functional Group Modifications

  • Urea Derivatives (): Bicycloheptan-2-amine-derived ureas show potent RNA virus inhibition (e.g., SARS-CoV-2) and soluble epoxide hydrolase (sEH) modulation. The diethylaminoethyl group in the target compound may lack the hydrogen-bonding capacity of ureas, limiting antiviral efficacy .
  • N-Methyl Analogs () : N,1,7,7-Tetramethylbicycloheptan-2-amine exhibits higher steric hindrance, reducing receptor accessibility compared to the target compound .

Toxicity and Pharmacokinetics

  • Memantine Comparison : Memantine (NMDA antagonist) has a serum therapeutic level of ~1 µM. Analogs like 5a show similar micromolar potency but higher cytotoxicity at >100 µM in MDCK cells .

Physicochemical Properties

Property Target Compound 5a (Piperidine) 5c (Morpholino)
Molecular Weight ~237.4 g/mol 299.4 g/mol 301.4 g/mol
LogP (Predicted) ~2.5 ~2.0 ~1.8
Solubility (Water) Low Moderate High
  • Note: The diethylamino group increases LogP vs. cyclic amines, suggesting trade-offs between bioavailability and solubility .

Biological Activity

N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine, also known by its chemical structure and CAS number (1248378-40-6), is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the bicyclic amine class, characterized by a bicyclo[2.2.1]heptane backbone with a diethylaminoethyl substituent. This unique structure contributes to its interaction with various biological targets.

1. Pharmacological Effects

This compound has been primarily studied for its potential anti-arrhythmic and anti-fibrillatory properties. Research indicates that derivatives of bicyclo[2.2.1]heptanamine exhibit significant activity against cardiovascular disorders, particularly in managing high blood pressure and arrhythmias .

The exact mechanism through which this compound exerts its effects is still under investigation, but it is believed to involve modulation of neurotransmitter systems and ion channels associated with cardiac function. The diethylamino group may enhance lipid solubility, allowing better penetration through cellular membranes, thereby influencing receptor interactions.

Case Studies

Several studies have documented the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Anti-arrhythmic Activity : A study demonstrated that bicyclic amines could stabilize cardiac membranes and prevent arrhythmias in animal models, suggesting similar potential for this compound .
  • Cardiovascular Effects : The compound has been noted for its ability to lower blood pressure in hypertensive models, indicating a possible role as a therapeutic agent in cardiovascular diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
This compoundAnti-arrhythmicModulation of ion channels
5-endo-hydroxy-N-(diethylaminoethyl)bicyclo[2.2.1]heptane-2,3-di-endo carboxylic acid imideAnti-fibrillatoryStabilizes cardiac membranes
5-endo-(quinoxaline-carbonyloxy)-N-[amino(lower)alkyl]bicyclo[2.2.1]-heptaneCardiovascular agentUnknown; requires further research

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